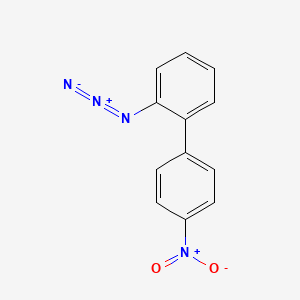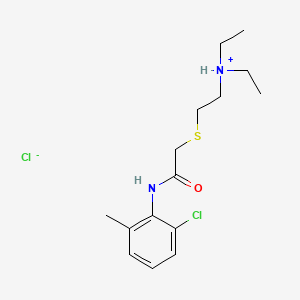
4,5-Dibromo-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-6-phenylpyrimidine is a heterocyclic organic compound with the molecular formula C10H6Br2N2. This compound is characterized by a pyrimidine ring substituted with bromine atoms at the 4th and 5th positions and a phenyl group at the 6th position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Coupled products with extended aromatic systems.
- Reduced pyrimidine derivatives.
Scientific Research Applications
4,5-Dibromo-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms and the phenyl group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by occupying the active site or allosteric sites, leading to altered biochemical pathways.
Comparison with Similar Compounds
- 4,6-Dibromo-2-phenylpyrimidine
- 4,5-Dichloro-6-phenylpyrimidine
- 4,5-Dibromo-2-phenylpyrimidine
Comparison: 4,5-Dibromo-6-phenylpyrimidine is unique due to the specific positioning of the bromine atoms and the phenyl group, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical reactivity and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
380626-86-8 |
|---|---|
Molecular Formula |
C10H6Br2N2 |
Molecular Weight |
313.98 g/mol |
IUPAC Name |
4,5-dibromo-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
IZHMMAQCCJUCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)









